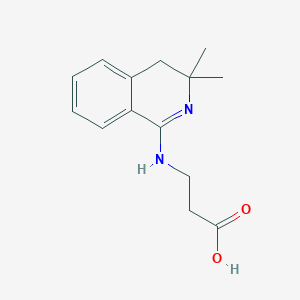
3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid" is of significant interest in the field of chemistry due to its unique structure and potential applications. While specific research directly addressing this compound is limited, insights can be drawn from related studies on isoquinoline derivatives and similar chemical entities.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that introduce specific functional groups. For example, the stereospecific synthesis of enantiomers of a leukotriene D4 antagonist, which shares a similar structural motif, involves X-ray analysis and explores biological activity, indicating the depth of analysis required for such compounds (Gauthier et al., 1990).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for understanding their chemical behavior. For instance, a study on 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile details the crystal structure, showing how molecular interactions via hydrogen bonds can influence the compound's properties (Otero et al., 2017).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. The oxidative dimerisation of 1,3-bis(dimethylamino)isoquinolines, resulting in C-protonated bi-isoquinolyls, showcases the type of reactions these compounds can undergo (Boyd et al., 1985).
科学的研究の応用
Isoquinoline Derivatives Synthesis and Applications
Isoquinoline derivatives, such as those synthesized through various methods, including the Bischler-Napieralski reaction, Pictet-Gams synthesis, Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction, have been extensively studied for their pharmacological and biological activities. These methods have facilitated the synthesis of complex isoquinoline derivatives, including those related to papaverine, an isoquinoline alkaloid with various pharmacological effects (Luk’yanov, Onoprienko, & Zasosov, 1972).
Biological and Pharmacological Effects of Isoquinoline Derivatives
Isoquinoline derivatives have been explored for their extensive range of pharmacological activities. These include antimicrobial, antibacterial, antitumor activities, and their role in drug discovery as leads for new therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015). Their potential therapeutic roles span across various diseases, leveraging their antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, neuroprotective, and antiviral properties among others (Naveed et al., 2018).
Therapeutic Potential and Drug Design
The therapeutic potential of isoquinoline alkaloids and their derivatives has been acknowledged in modern therapeutics. These compounds, due to their structural complexity and biological activities, have been subjects of intense research aimed at understanding their mechanisms of action and developing novel therapeutic agents. Studies have indicated the importance of these derivatives in treating various conditions, including neurological disorders, infections, and metabolic diseases, highlighting their significance in drug design and development (Danao et al., 2021).
Safety and Hazards
特性
IUPAC Name |
3-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2)9-10-5-3-4-6-11(10)13(16-14)15-8-7-12(17)18/h3-6H,7-9H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJUAUGETKHIEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCCC(=O)O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172108 |
Source


|
| Record name | beta-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid | |
CAS RN |
187884-87-3 |
Source


|
| Record name | beta-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187884873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B71575.png)

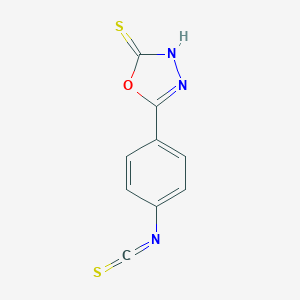
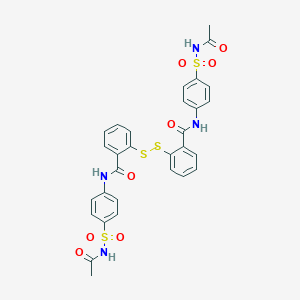
![4-Iodo-benzo[b]thiophene-2-carboxylic acid](/img/structure/B71582.png)
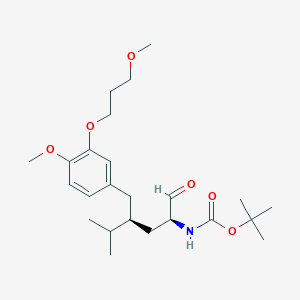
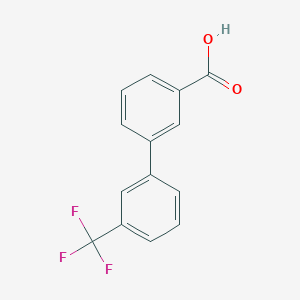
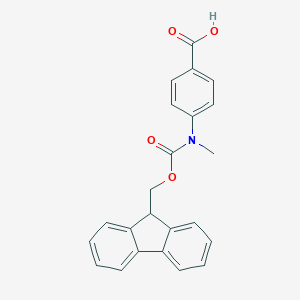


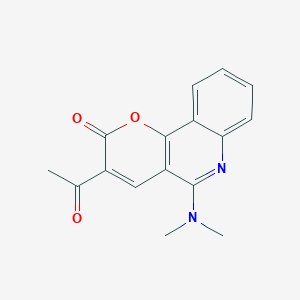


![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)